Welcome to the BenchChem Online Store!
molecular formula C15H15NO3 B1618745 Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate CAS No. 38289-20-2

Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate

Cat. No. B1618745
M. Wt: 257.28 g/mol
InChI Key: JNUNIHDBRZOUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09403767B2

Procedure details

4-cyano-4-phenyl heptane dicarboxylic acid dimethylester (19.8 g, 68 mmol) was dissolved in dry tetrahydrofuran (480 mL). Potassium tert-butylate (13.2 g, 120 mmol) was then added in portions. During this addition the reaction mixture changed colour to orange. The batch was then boiled for 5 h with reflux. A brown solution was formed during boiling. The reaction mixture was cooled to room temperature overnight. 2.5N acetic acid (230 mL) was slowly added in drops to the reaction mixture with ice cooling. The batch was then mixed with toluol (100 mL), the organic phase separated and washed with saturated NaHCO3 solution (3×100 mL), H2O (3×50 mL) and NaCl solution (1×100 mL). After drying with Na2SO4 the solvent was distilled off in a vacuum. A yellowish solid remained.
Name
4-cyano-4-phenyl heptane dicarboxylic acid dimethylester
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(C(C(OC)=O)C[CH2:7][C:8]([C:18]#[N:19])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9]CC)=O.[CH3:24][C:25]([O-:28])(C)[CH3:26].[K+].[C:30]([OH:33])(=[O:32])C.[C:34]1(C)C=CC=CC=1>O1CCCC1>[CH3:34][O:33][C:30]([CH:24]1[CH2:9][C:8]([C:18]#[N:19])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:26][C:25]1=[O:28])=[O:32] |f:1.2|

Inputs

Step One
Name
4-cyano-4-phenyl heptane dicarboxylic acid dimethylester
Quantity
19.8 g
Type
reactant
Smiles
COC(=O)C(CCC(CCC)(C1=CC=CC=C1)C#N)C(=O)OC
Name
Quantity
480 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
A brown solution was formed
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (3×100 mL), H2O (3×50 mL) and NaCl solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with Na2SO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off in a vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC(=O)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.